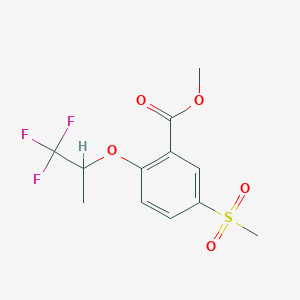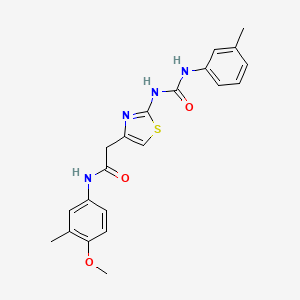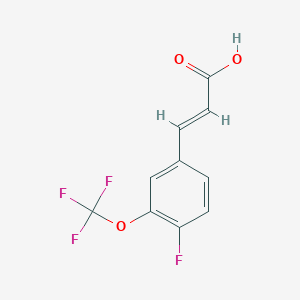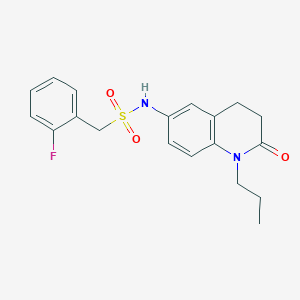
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
Acceleration of Reaction Rates
Research on methanesulfonyl derivatives, such as methanesulfonyl fluoride, has shown their role in accelerating reaction rates, particularly in the context of enzyme inhibition and chemical synthesis (Kitz & Wilson, 1963)[https://consensus.app/papers/acceleration-rate-reaction-methanesulfonyl-kitz/f5ebdcdc6e6a57c48ee51d87a7b5d43e/?utm_source=chatgpt]. This aspect can be relevant for synthesizing compounds with similar functional groups or studying enzyme kinetics.
Antitubercular Activity
Compounds structurally related to the one , specifically those involving fluoroquinoline derivatives, have been explored for their antitubercular properties. For instance, derivatives of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline have been studied for their structure and antitubercular properties, suggesting potential pharmacological applications (Ukrainets, Sidorenko, Gorokhova, Shishkin, & Turov, 2006)[https://consensus.app/papers/4hydroxy2quinolones-nramides-ukrainets/fed81164eb655a8b842708f395f3f451/?utm_source=chatgpt].
Pharmacology
Renal Vasodilation Activity
A study on 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds with methanesulfonamido groups, found potent renal vasodilator activities. This highlights the potential of such compounds in developing treatments for renal conditions (Anan et al., 1996)[https://consensus.app/papers/434dihydroxyphenyl1234tetrahydroisoquinoline-anan/68a6ca3145455dce9b051ec0067b8a71/?utm_source=chatgpt].
Material Science
Photophysical Properties
Research on molecules with "isolated" phenyl rings, such as bis(2,4,5-trimethylphenyl)methane, has explored their photophysical properties, showing significant emissions in the visible light spectrum. This suggests applications in materials science, particularly in developing new fluorescent materials (Zhang et al., 2017)[https://consensus.app/papers/molecules-isolated-phenyl-rings-emit-visible-light-zhang/2e06f88e68da57dabf333e86bd5a85a4/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVSQFLOHOPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

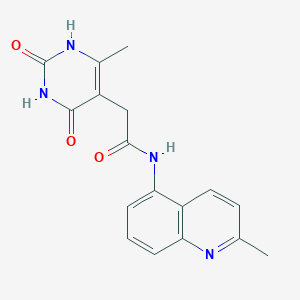
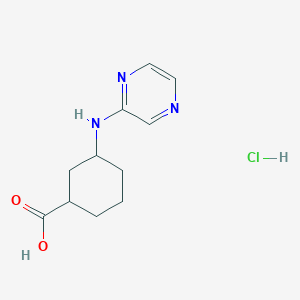
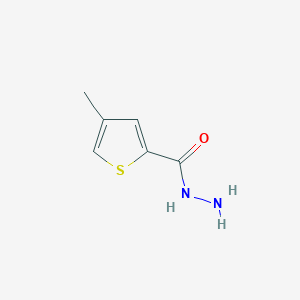


![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)
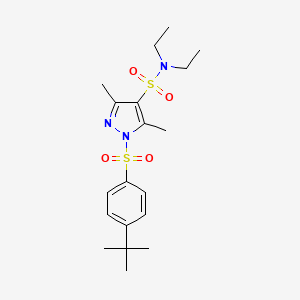
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
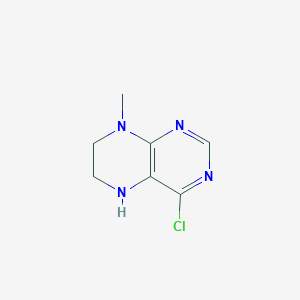
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate](/img/structure/B2845935.png)

